2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate
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Overview
Description
2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate is a chemical compound with the molecular formula C19H17N3O3S This compound is known for its unique structure, which includes a benzothiazole ring and phenylcarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate typically involves the reaction of benzothiazole derivatives with phenyl isocyanate under controlled conditions . One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylcarbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antic
Properties
CAS No. |
58668-51-2 |
---|---|
Molecular Formula |
C21H16N4O3S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-(phenylcarbamoylamino)-1,3-benzothiazol-6-yl] N-phenylcarbamate |
InChI |
InChI=1S/C21H16N4O3S/c26-19(22-14-7-3-1-4-8-14)25-20-24-17-12-11-16(13-18(17)29-20)28-21(27)23-15-9-5-2-6-10-15/h1-13H,(H,23,27)(H2,22,24,25,26) |
InChI Key |
HJIVMEVMWYBVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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